Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC13375822
Molecular Formula: C23H19N3O4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O4S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | methyl 2-[[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H19N3O4S/c1-29-14-9-7-13(8-10-14)17-12-11-16-19(24)20(31-22(16)26-17)21(27)25-18-6-4-3-5-15(18)23(28)30-2/h3-12H,24H2,1-2H3,(H,25,27) |
| Standard InChI Key | XPXQGOOUYGCNAB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)OC)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)OC)N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, starting from simpler precursors. For example, the preparation of related thienopyridine derivatives often involves the use of acetyl and cyano groups as intermediates, followed by substitution reactions to introduce the desired functional groups . The specific synthesis route for Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate would likely involve similar strategies, with careful control of reaction conditions to ensure the desired product is formed.
Potential Applications and Research Findings
Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and anticancer properties. For instance, thienopyridine derivatives have shown promise in inhibiting enzymes involved in inflammation . The incorporation of a benzoate group could potentially enhance these properties by altering the compound's pharmacokinetics or interactions with biological targets.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Thienopyridine derivatives have shown potential as inhibitors of inflammatory enzymes. |
| Anticancer | Structural modifications could enhance interactions with cancer-related targets. |
| Pharmacokinetic Modulation | The benzoate moiety may influence solubility and bioavailability, affecting the compound's efficacy and duration of action. |
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